molecular formula C10H9ClN2O B2567680 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 1796562-75-8

4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B2567680
CAS No.: 1796562-75-8
M. Wt: 208.65
InChI Key: KDZOZIBVTLJSAN-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS 1796562-75-8) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a versatile pyrrolo[3,2-c]pyridine scaffold, a privileged structure in the design of potent kinase inhibitors . Specifically, this core structure has been successfully employed in structure-based design programs to develop potent and selective small-molecule inhibitors of protein kinases such as MPS1 (TTK), a key regulator of the spindle assembly checkpoint and a target of significant interest in oncology . The presence of the chloro substituent and the carbaldehyde group at the 2-position makes this compound a particularly useful synthetic intermediate for further functionalization via cross-coupling or condensation reactions to create diverse compound libraries for biological screening . The molecular formula is C10H9ClN2O and the molecular weight is 208.64 g/mol . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information. The product is typically shipped with cold-chain transportation and should be stored in a cool, dry place .

Properties

IUPAC Name

4-chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-5-6(2)12-10(11)8-3-7(4-14)13-9(5)8/h3-4,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOZIBVTLJSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C2=C1NC(=C2)C=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are critical to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted pyrrolo-pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have identified 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde as a promising candidate for anticancer therapies. Its mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor growth and proliferation.

Key Findings :

  • The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cancer progression.
  • In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 22 to 33 nM against NCI cancer cell lines.
StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

Neuroprotective Effects

Emerging research indicates that this compound may exhibit neuroprotective properties. Studies suggest that it could potentially mitigate neurodegeneration by modulating oxidative stress and inflammation pathways.

Synthetic Intermediate

In organic synthesis, this compound serves as an intermediate for the development of various derivatives with enhanced biological activities. Its unique structure allows for functionalization that can lead to novel compounds with diverse pharmacological profiles.

Case Study on Lung Cancer

A notable study focused on non-small cell lung cancer (NSCLC), demonstrating that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. The findings suggest that it could be integrated into combination therapies to enhance overall treatment efficacy.

Combination Therapy Research

Research has indicated that combining this compound with traditional chemotherapeutics could enhance treatment efficacy by targeting multiple pathways involved in cancer progression. This synergistic approach may lead to improved outcomes in patients unresponsive to standard treatments.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Chloro-Substituted Pyrrolopyridines

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): This analog features a chloro group at position 5 and an ethyl ester at position 2. The chloro group’s position (5 vs. The ester group (vs. aldehyde) offers distinct reactivity, such as hydrolysis to carboxylic acids or transesterification .
  • 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde : The 4-chloro and 6,7-dimethyl substituents enhance steric hindrance, which may reduce nucleophilic attack at the pyrrole nitrogen. The aldehyde group enables Schiff base formation or redox reactions, distinguishing it from ester-containing analogs .

Furopyridine Derivatives

  • 4-Phenylfuro[3,2-c]pyridine (8e): Synthesized via Suzuki coupling, this compound lacks the aldehyde and chloro groups but incorporates a phenyl group at position 3.
  • Chloroderivative 7a : A furo[3,2-c]pyridin-4(5H)-one derivative chlorinated at position 4, this compound shares a chloro substituent but replaces the aldehyde with a ketone. The ketone group may participate in hydrogen bonding, influencing solubility and target binding .

Comparative Data Table

Compound Name Substituents Key Functional Groups Synthesis Yield (%) Biological Activity (MIC, µg/mL)
This compound 4-Cl, 6,7-Me, 2-CHO Aldehyde, Chloro N/A N/A
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) 5-Cl, 2-COOEt Ester, Chloro 60 N/A
4-Phenylfuro[3,2-c]pyridine (8e) 4-Ph Phenyl 55–65 64 (Erwinia amylovora)
Chloroderivative 7a 4-Cl Ketone, Chloro 75 128 (Xanthomonas sp.)

Biological Activity

4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS Number: 1796562-75-8) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9ClN2O
  • Molecular Weight : 208.65 g/mol
  • Structure : The compound features a pyrrolo-pyridine core with a chloro substituent and an aldehyde group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrrole and pyridine moieties exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:

Antibacterial Activity

Studies have shown that derivatives of pyrrole and pyridine demonstrate significant antibacterial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some related pyrrole derivatives have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties when compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

The compound's structural features suggest potential anticancer activity:

  • Mechanisms : Pyrrole derivatives have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .
  • Case Study : In experiments involving melanoma B16F10 cells, certain pyrrole-based complexes exhibited cytotoxic effects linked to their redox activity .

Research Findings

Biological ActivityObserved EffectsReference
AntibacterialMIC values between 3.12 - 12.5 μg/mL against Staphylococcus aureus
AnticancerInduction of apoptosis in melanoma cells; cytotoxicity linked to redox activity
AntifungalPotential antifungal properties noted in related studies

The biological activity of this compound can be attributed to:

  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS) leading to cellular damage in pathogens and cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated various pyrrole derivatives against common bacterial strains. The results indicated that compounds similar to this compound had notable antibacterial properties with promising MIC values .
  • Cytotoxicity Against Cancer Cells :
    • Research on the cytotoxic effects of pyrrole derivatives on melanoma cells revealed that certain modifications to the core structure enhanced their efficacy in inducing apoptosis .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde?

  • Methodological Answer : Utilize palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) in DMF under microwave-assisted conditions to enhance reaction efficiency, as demonstrated in analogous pyrrolo-pyridine syntheses. Microwave irradiation reduces reaction time and improves yield compared to conventional heating . Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity. Monitor reaction progress using TLC and confirm completion with LC-MS.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., chloro and aldehyde groups) and methyl group positions. Compare chemical shifts with analogous compounds (e.g., 5-Chloro-1-(phenylmethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde, δ 9.8 ppm for aldehyde protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns. For example, observe [M+H]⁺ peaks aligned with calculated molecular weights (e.g., C₁₁H₁₀ClN₂O: 237.05 g/mol) .

Q. What safety protocols are essential during experimental handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
  • Store the compound at -20°C for long-term stability, as recommended for similar aldehyde-containing heterocycles .
  • Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Compare crystallization solvents (e.g., ethanol vs. dichloromethane) and purity levels, as these factors significantly influence melting points. For example, impurities from incomplete purification can depress melting points by 5–10°C .
  • Replicate published synthesis protocols and cross-validate using alternative techniques like differential scanning calorimetry (DSC) to confirm thermal properties .

Q. What experimental strategies can elucidate reactivity at the chloro and aldehyde functional groups?

  • Methodological Answer :

  • Nucleophilic Substitution : React the chloro group with amines (e.g., piperidine) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor substitution via 1H^1H-NMR by tracking aromatic proton shifts .
  • Aldehyde Functionalization : Conduct condensation reactions with hydrazines to form hydrazones, characterized by FT-IR (C=O stretch reduction) and 13C^{13}C-NMR (aldehyde carbon shift from ~190 ppm to 150–160 ppm) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Perform molecular docking studies using protein targets (e.g., kinases) to assess binding affinity. Compare with structurally related inhibitors, such as pyrazolo[4,3-c]pyridines, which show kinase inhibition via hydrophobic interactions with ATP-binding pockets .
  • Calculate electronic properties (e.g., HOMO-LUMO gaps) using DFT to predict reactivity at specific sites (e.g., electrophilic aldehyde group) .

Data Contradiction Analysis

Q. How should researchers address conflicting yields in similar synthetic routes?

  • Methodological Answer :

  • Evaluate solvent purity, catalyst lot variability, and moisture sensitivity. For instance, trace water in DMF can deactivate palladium catalysts, reducing yields by 20–30% .
  • Optimize stoichiometry (e.g., 1.2 equivalents of aldehyde precursor) and reaction time (e.g., 2 hours vs. 1 hour under microwave) to reconcile discrepancies .

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